N-methyladamantane-1-carboxamide
CAS No.:
Cat. No.: VC13325652
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO |
|---|---|
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | N-methyladamantane-1-carboxamide |
| Standard InChI | InChI=1S/C12H19NO/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) |
| Standard InChI Key | UMLLRLQOVCOLAJ-UHFFFAOYSA-N |
| SMILES | CNC(=O)C12CC3CC(C1)CC(C3)C2 |
| Canonical SMILES | CNC(=O)C12CC3CC(C1)CC(C3)C2 |
Introduction
Chemical Identity and Structural Properties
N-Methyladamantane-1-carboxamide (CAS: 2320826-03-5) has the molecular formula C₁₂H₁₉NO and a molecular weight of 193.28 g/mol . The adamantane core confers high lipophilicity (calculated LogP ≈ 4.7) , while the carboxamide group introduces hydrogen-bonding capabilities. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | ~1.2 g/cm³ (estimated) | |
| Solubility | Low aqueous solubility | |
| Stability | Stable under standard conditions |
The rigid adamantane scaffold enhances metabolic stability and membrane permeability, making it advantageous for drug design .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves functionalization of adamantane derivatives:
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Bromination of 1-Methyladamantane:
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Ritter-Type Amidation:
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Hydrolysis and Purification:
Scale-Up Challenges
Industrial production requires addressing:
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Toxicity: Bromine and sulfuric acid necessitate stringent safety protocols .
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Chiral Resolution: Enantiomers are separated via chiral chromatography (e.g., Chiralcel OJ-H column) .
Pharmacological Applications
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
N-Methyladamantane-1-carboxamide derivatives exhibit potent inhibition of 11β-HSD1, a therapeutic target for metabolic syndrome :
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Selectivity: >100-fold selectivity over 11β-HSD2 and 17β-HSD1 .
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Mechanism: Binds to the NADP(H)-binding site, disrupting glucocorticoid activation .
Antiviral Activity
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Ebola Virus: A derivative, (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, showed promising in vitro activity (EC₅₀ < 1 μM) .
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Orthopoxviruses: Adamantane-monoterpene hybrids demonstrate inhibitory effects (IC₅₀: 10–50 μM) .
Antimicrobial and Anti-Inflammatory Effects
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Mycobacterium tuberculosis: MmpL3 inhibitors with adamantane-carboxamide scaffolds exhibit MIC values of 6.55–9.97 μM against drug-resistant strains .
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Anti-Inflammatory: Thiol derivatives reduce COX-2 expression by 40–60% in murine models .
Structure-Activity Relationships (SAR)
Key findings:
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